Chemical structure analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid
Chemical structure analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid
Introduction
2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, derived from the fusion of a benzoxazole system with a phenyl group, imparts unique photophysical and pharmacological properties. The presence of the carboxylic acid moiety at the 6-position further enhances its utility, providing a reactive handle for derivatization and influencing its solubility and biological interactions.
This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the chemical structure of 2-Phenylbenzo[d]oxazole-6-carboxylic acid. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to encompass the underlying principles and rationale behind the selection of specific techniques, ensuring a robust and validated analytical workflow. The methodologies detailed herein are fundamental for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Synthesis and Purification
The most common and efficient synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid involves the condensation reaction between 3-amino-4-hydroxybenzoic acid and benzoyl chloride. This reaction, typically carried out in a high-boiling point solvent such as polyphosphoric acid (PPA) or under microwave irradiation, proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the oxazole ring.
The rationale for using PPA is its dual function as a solvent and a dehydrating agent, which drives the cyclization to completion. Microwave-assisted synthesis offers the advantages of significantly reduced reaction times and often cleaner reaction profiles.
Experimental Protocol: Synthesis
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Reaction Setup: In a round-bottom flask, combine 3-amino-4-hydroxybenzoic acid (1 equivalent) and benzoyl chloride (1.1 equivalents).
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Solvent Addition: Slowly add polyphosphoric acid with stirring until a stirrable paste is formed.
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Heating: Heat the reaction mixture to 180-200 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
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Precipitation: The crude product will precipitate out of the aqueous solution.
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Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual PPA.
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Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Spectroscopic Characterization
The unequivocal structural elucidation of 2-Phenylbenzo[d]oxazole-6-carboxylic acid relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and rapid chemical exchange.
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Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. Protons adjacent to the electron-withdrawing carboxylic acid group and the oxazole nitrogen will be shifted further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
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Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of δ 165-185 ppm.[1][2]
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Aromatic and Oxazole Carbons: The carbons of the aromatic rings and the oxazole moiety resonate between δ 110-160 ppm.[1] The C-2 carbon of the oxazole ring, bonded to both nitrogen and oxygen, is typically found at the lower end of this range. Quaternary carbons can be identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[1]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
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Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Table 1: Predicted NMR Data for 2-Phenylbenzo[d]oxazole-6-carboxylic acid
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid | 10.0 - 13.0 (broad s) | 165 - 185 |
| Aromatic Protons | 7.0 - 8.5 (m) | 110 - 160 |
| C-2 (Oxazole) | - | ~163 |
Multiplicities: s = singlet, m = multiplet
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
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C=O Stretch (Carboxylic Acid): A sharp and intense absorption peak appears between 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4]
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C=N Stretch (Oxazole): The C=N double bond of the oxazole ring gives rise to a medium to strong absorption in the 1630-1680 cm⁻¹ region.
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Aromatic C=C Stretches: Multiple sharp absorptions of variable intensity are observed in the 1475-1600 cm⁻¹ range, which are characteristic of the aromatic rings.[4]
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C-O Stretch: The C-O single bond in the oxazole ring and the carboxylic acid will show strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹.[4]
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film after dissolving in a volatile solvent. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the solvent is first recorded and then automatically subtracted from the sample spectrum.
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Spectral Interpretation: The absorption bands in the spectrum are assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.
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Molecular Ion Peak (M⁺): In the mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion. For 2-Phenylbenzo[d]oxazole-6-carboxylic acid (C₁₄H₉NO₃), the expected molecular weight is approximately 239.23 g/mol .[5] The mass spectrum should show a prominent peak at m/z = 239.
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Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Common fragmentation pathways for benzoxazoles involve the cleavage of the oxazole ring. The loss of CO₂ (44 Da) from the carboxylic acid group is also a characteristic fragmentation.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample is introduced into the mass spectrometer, typically after being ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
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Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain further structural information.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenylbenzo[d]oxazole-6-carboxylic acid is presented in Table 2.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol [5] |
| Appearance | Powder or crystals |
| Purity | Typically ≥95% |
| Storage | Sealed in dry, room temperature |
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the structural characterization of 2-Phenylbenzo[d]oxazole-6-carboxylic acid.
